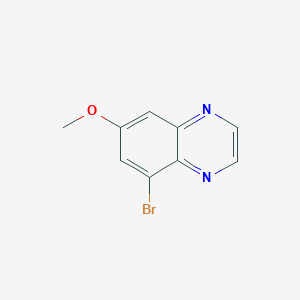

5-Bromo-7-methoxyquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMPZVUYILTNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 7 Methoxyquinoxaline and Its Analogues

Established Synthetic Routes to 5-Bromo-7-methoxyquinoxaline

The specific synthesis of this compound can be approached through targeted reactions on a pre-formed quinoxaline (B1680401) or related heterocyclic scaffold. Key strategies include the introduction of a bromine atom via electrophilic substitution and the formation of the methoxy (B1213986) group through nucleophilic substitution.

While direct bromination of 7-methoxyquinoxaline is a plausible synthetic route, specific examples in the literature focus on analogous heterocyclic systems. For instance, the synthesis of 6-amino-5-bromoquinoxaline has been achieved by brominating 6-aminoquinoxaline (B194958) using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane (CH2Cl2) at 20°C, affording a high yield of 97.6% researchgate.net. This demonstrates the utility of N-bromosuccinimide (NBS) analogues for the controlled bromination of activated quinoxaline rings. Other common brominating agents used for such transformations include bromine (Br2) and dioxane dibromide epo.org. The regioselectivity of the bromination on the 7-methoxyquinoxaline ring would be directed by the activating and directing effects of the methoxy and ring nitrogen atoms.

Nucleophilic aromatic substitution (SNAr) presents a powerful method for introducing alkoxy groups onto a halogenated quinoxaline core. A parallel strategy is detailed for the synthesis of the isomeric quinoline compounds, 7-bromo-5-methoxyquinoline (B1376925) and 5-bromo-7-methoxyquinoline. This synthesis starts from 5,7-dibromoquinoline, which is reacted with sodium methoxide in a solvent mixture of methanol and dimethylformamide (DMF) google.com. Heating this reaction mixture allows for the displacement of one of the bromine atoms by the methoxide nucleophile, yielding a mixture of the two isomeric products google.com. This approach is directly translatable to the quinoxaline system, where a corresponding 5,7-dihaloquinoxaline could serve as the starting material for the introduction of the methoxy group.

Following the synthesis involving nucleophilic aromatic substitution on a dihalogenated precursor, a mixture of isomers is often obtained. The separation of these closely related products is crucial for obtaining the pure compound. Column chromatography is the specified method for purifying and separating 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline google.com. This technique relies on the differential adsorption of the compounds onto a stationary phase (such as silica (B1680970) gel), allowing for their sequential elution with a mobile phase solvent system google.com. This standard purification technique is broadly applicable for the isolation of this compound from reaction mixtures and isomeric byproducts.

General Synthetic Strategies for Substituted Quinoxalines

The construction of the quinoxaline core itself is a fundamental aspect of synthesizing its various derivatives. These methods typically involve forming the pyrazine ring onto a pre-existing benzene derivative.

The most traditional and widely used method for synthesizing the quinoxaline skeleton is the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubmtieat.org This reaction, first reported by Körner and Hinsberg, forms the basis for a multitude of synthetic variations. encyclopedia.pubmtieat.org The reaction can be performed with various dicarbonyl compounds, such as glyoxal or α-diketones, to yield differently substituted quinoxalines. sapub.orgresearchgate.net Modern iterations of this method focus on improving efficiency and environmental friendliness by employing various catalysts and reaction conditions. encyclopedia.pubresearchgate.net

| Reactants | Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| o-phenylenediamine, 1,2-dicarbonyl | Glycerol/Water, 90°C | Glycerol/Water | High yield (85-91%) in short time (4-6 min) | encyclopedia.pub |

| o-phenylenediamine, α-diketones | Zinc triflate, Room Temp | Acetonitrile | Environmentally friendly catalyst, high yield (up to 90%) | encyclopedia.pub |

| o-phenylenediamine, α-dicarbonyls | Microwave irradiation | Ethanol (B145695) | Short reaction time, high yield, no purification needed | sapub.org |

| 3,4-diaminobenzophenone, 1,2-diketone | None, Room Temp | Ethanol | Simple, avoids toxic solvents/catalysts | researchgate.net |

Modern synthetic chemistry increasingly relies on catalytic methods to enhance reaction efficiency, selectivity, and scope. The synthesis of quinoxalines has benefited significantly from the development of novel catalytic systems.

Cerium (IV) Ammonium Nitrate (CAN) Catalysis: Cerium (IV) ammonium nitrate (CAN) has emerged as an inexpensive, non-toxic, and highly efficient catalyst for quinoxaline synthesis. chim.itrsc.orgntnu.edu.tw It effectively catalyzes the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds in water, often at room temperature. chim.itrsc.org This approach is noted for its environmental advantages, simple product isolation via filtration, and excellent yields with low catalyst loading (typically 5 mol%). chim.itrsc.org The use of tap water as the solvent further enhances the "green" credentials of this methodology. chim.itrsc.org CAN can also promote the synthesis from α-hydroxy ketones through an in-situ aerobic oxidation followed by condensation. jst.go.jp

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of complex quinoxaline derivatives. These methods allow for the construction of carbon-carbon and carbon-heteroatom bonds.

Intramolecular N-Arylation: Quinoxalinone scaffolds can be synthesized via an intramolecular palladium-catalyzed N-arylation, often accelerated by microwave irradiation. nih.gov

Reductive Annulation: A novel approach involves the palladium-catalyzed hydrogenative annulation of catechols and nitroarylamines to directly access quinoxaline derivatives. rsc.org

Suzuki Cross-Coupling: The Suzuki reaction, which forms C-C bonds between an organic halide and an organoboron compound, is used to synthesize highly conjugated quinoxaline systems. mdpi.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

C-S Cross-Coupling: Palladium(II) catalysts can facilitate the direct cross-coupling of quinoxalines with phenylthiophenols to create C-S bonds, leading to 2-(phenylsulfinyl)quinoxaline derivatives. preprints.org

| Catalytic Approach | Catalyst Example | Reaction Type | Application | Reference |

|---|---|---|---|---|

| Cerium Catalysis | Cerium (IV) Ammonium Nitrate (CAN) | Condensation | Synthesis of quinoxaline core from 1,2-diamines and 1,2-diketones | chim.itrsc.orgrsc.org |

| Palladium Catalysis | Pd(dppf)Cl₂ | Suzuki Cross-Coupling | Synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |

| Palladium Catalysis | Pd(OAc)₂ | C-S Cross-Coupling | Synthesis of 2-(phenylsulfinyl)quinoxalines | preprints.org |

| Palladium Catalysis | Not specified | Intramolecular N-Arylation | Synthesis of quinoxalinone scaffolds | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of Quinoxaline Derivatives

The integration of green chemistry principles into the synthesis of quinoxaline derivatives is a crucial step towards developing environmentally benign and sustainable chemical processes. ekb.egijirt.org Traditional synthetic methods often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant waste generation. ijirt.org In contrast, green synthetic strategies focus on minimizing environmental impact through various innovative approaches.

Key tenets of green chemistry applied to quinoxaline synthesis include:

Use of Green Solvents: Researchers have explored the use of environmentally friendly solvents such as water and ethanol to replace hazardous ones. nih.govresearchgate.net

Alternative Energy Sources: Methodologies employing alternative energy sources like microwave and ultrasonic irradiation have been developed to drive reactions more efficiently. ekb.egbenthamdirect.com

Eco-Friendly Catalysts: The development and use of reusable nanocatalysts, polymers, and green catalysts are central to sustainable synthesis. benthamdirect.com For instance, L-arabinose has been introduced as a novel, eco-friendly catalyst for preparing quinoxaline derivatives. tandfonline.com

Waste Minimization: The overarching goal is to design processes that reduce the generation of toxic byproducts and minimize waste. ekb.eg

Renewable Starting Materials: A promising approach involves using starting materials from natural, renewable sources. For example, ethyl gallate, a compound found in plants like green tea, can be used as a cost-effective and biodegradable precursor for quinoxaline synthesis.

These sustainable methods aim to improve the environmental profile of synthetic routes without compromising the efficiency or yield of the desired quinoxaline products. ekb.eg

Table 1: Overview of Green Synthetic Strategies for Quinoxaline Derivatives

| Green Strategy | Example/Application | Key Advantage | Reference |

|---|---|---|---|

| Use of Green Solvents | Employing water or ethanol in condensation reactions. | Reduces use of toxic and volatile organic compounds. | nih.govresearchgate.net |

| Alternative Energy | Microwave irradiation to accelerate reaction times. | Significant reduction in energy consumption and reaction duration. | benthamdirect.come-journals.in |

| Renewable Feedstocks | Synthesis from ethyl gallate. | Utilizes a biodegradable and readily available natural product. | |

| Reusable Catalysts | Use of organocatalysts or heteropolyacids. | Allows for catalyst recovery and reuse, reducing waste and cost. | benthamdirect.comnih.gov |

One-Pot and Microwave-Assisted Synthetic Techniques

Efficiency in organic synthesis is often enhanced by procedural innovations that reduce the number of steps and shorten reaction times. One-pot and microwave-assisted syntheses are two powerful techniques that have been successfully applied to the preparation of quinoxaline derivatives.

One-Pot Synthesis: One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methods for quinoxaline synthesis have been developed. For instance, an iron-catalyzed transfer hydrogenative condensation process allows for the synthesis of quinoxalines from 2-nitroanilines and vicinal diols in a single pot, achieving yields between 49-98%. nih.gov Another approach involves a metal-free, three-component reaction between o-phenylenediamines and ynones that proceeds through a Michael addition, dehydration, and C-α-CH2-extrusion sequence to afford quinoxalines in up to 95% yield. acs.org Furthermore, dimethyl sulfoxide (DMSO) has been cleverly utilized as both a reactant and a solvent in an efficient synthesis of N-heterocycle-fused quinoxalines. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a revolutionary tool in organic synthesis, offering a powerful alternative to conventional heating methods. acs.org Its primary advantage is the dramatic reduction in reaction times, often from hours to mere minutes. e-journals.inudayton.edu This rapid heating can lead to higher product yields and improved purity by minimizing the formation of side products. acs.org Many microwave-assisted syntheses of quinoxalines have been performed under solvent-free conditions, further enhancing their green credentials. e-journals.inresearchgate.net For example, the condensation of diamines and dicarbonyls under microwave heating without a solvent can produce quinoxaline derivatives in excellent yields (80-90%) in as little as 3.5 minutes. e-journals.in

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoxalines

| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | Minutes (e.g., 3-5 min) | Hours to Days | e-journals.inudayton.edu |

| Yields | Often higher (e.g., 80-90%) | Variable, often lower | e-journals.inudayton.edu |

| Solvent Use | Frequently solvent-free | Typically requires solvents | e-journals.inresearchgate.net |

| Energy Efficiency | High | Low | ijirt.org |

| Work-up | Often simpler and cleaner | Can be more complex | acs.orgresearchgate.net |

Optimization of Synthetic Pathways for Quinoxaline Derivatives

The optimization of synthetic pathways is a cornerstone of modern organic chemistry, aiming to maximize the efficiency and practicality of a reaction. For quinoxaline derivatives, this involves developing strategies to improve reaction yields, ensure high product purity, and control the regiochemical and stereochemical outcomes of the reactions.

Strategies for Enhancing Reaction Yield and Product Purity

Maximizing reaction yield and ensuring product purity are critical for the practical application of any synthetic method. In the synthesis of quinoxalines, catalyst selection is a key strategy for achieving these goals. The use of highly efficient catalysts can lead to excellent product yields in short reaction times. For example, an organocatalytic approach using nitrilotris(methylenephosphonic acid) has been shown to produce various quinoxaline derivatives in 80–97% yields. nih.gov Similarly, recyclable alumina-supported heteropolyoxometalates have been employed as effective catalysts for preparing quinoxalines in high yields under mild, room-temperature conditions. nih.gov

The choice of reaction conditions and techniques also plays a vital role. As previously discussed, microwave-assisted synthesis frequently leads to higher yields and cleaner reaction profiles compared to conventional heating. e-journals.inacs.org The simplified work-up procedures associated with many green and microwave-assisted protocols contribute significantly to obtaining products of high purity. nih.govresearchgate.net Catalyst recyclability is another important factor; catalysts that can be easily recovered and reused for several cycles not only make the process more sustainable but also help in maintaining high purity by minimizing catalyst leaching into the product. nih.govnih.gov

Table 3: Selected Catalytic Systems for High-Yield Quinoxaline Synthesis

| Catalytic System | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|

| Nitrilotris(methylenephosphonic acid) (Organocatalyst) | 5 mol% catalyst | 80-97% | nih.gov |

| Alumina-Supported Heteropolyoxometalates | Toluene, Room Temperature | High to Excellent | nih.gov |

| Graphene Oxide (GO) | One-pot reaction with hydrazine hydrate | Moderate to Excellent | nih.gov |

| Acidic Alumina (under microwave) | Solvent-free, Microwave | 80-86% | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 7 Methoxyquinoxaline

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray diffraction stands as the cornerstone for determining the precise arrangement of atoms within a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision.

Analysis of Intermolecular Interactions and Crystal Packing

In the absence of experimental crystallographic data for 5-Bromo-7-methoxyquinoxaline, a definitive analysis of its intermolecular interactions and crystal packing remains speculative. However, based on the functional groups present in the molecule, several types of non-covalent interactions would be expected to play a significant role in the solid-state assembly.

The primary intermolecular forces likely to be observed include:

Halogen Bonding: The bromine atom at the C5 position is a potential halogen bond donor. It could interact with electron-rich atoms, such as the nitrogen atoms of the quinoxaline (B1680401) ring or the oxygen atom of the methoxy (B1213986) group in neighboring molecules.

π-π Stacking: The aromatic quinoxaline ring system is expected to participate in π-π stacking interactions, where the planar rings of adjacent molecules align in a parallel or offset fashion. These interactions are crucial for the stabilization of the crystal lattice.

A detailed examination of the crystal structure would reveal the specific motifs and networks formed by these interactions, such as chains, sheets, or more complex three-dimensional architectures. The interplay of these forces dictates the density, stability, and ultimately the macroscopic properties of the crystalline material.

Computational Chemistry Approaches in 5 Bromo 7 Methoxyquinoxaline Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Bromo-7-methoxyquinoxaline, docking simulations are instrumental in predicting its interaction with biological targets, such as proteins or nucleic acids.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between this compound and a target receptor. For instance, in studies of other substituted quinoxalines, docking has been used to predict binding energies and identify key interactions. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is well-established. For example, a study on 3-methoxy flavone (B191248) derivatives docked against the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) revealed binding energies that were comparable to control ligands, indicating potential inhibitory activity nih.gov.

The interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also elucidated. The bromo and methoxy (B1213986) groups on the quinoxaline (B1680401) scaffold would be expected to play significant roles in these interactions. The methoxy group can act as a hydrogen bond acceptor, while the bromo group can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity.

Table 1: Illustrative Molecular Docking Results for a Related Heterocyclic Compound This table is based on data for 3-methoxy flavone derivatives to illustrate the type of information obtained from molecular docking studies.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| N-methyl piperazine (B1678402) substituted | ER-α | -10.14 | Not Specified |

| Piperidine substituted | ER-α | Not Specified | Not Specified |

| 5-Fluorouracil (Control) | ER-α | Higher than derivatives | Not Specified |

| N-methyl piperazine substituted | EGFR | Not Specified | Not Specified |

| Piperidine substituted | EGFR | Not Specified | Not Specified |

| 5-Fluorouracil (Control) | EGFR | Higher than derivatives | Not Specified |

Data adapted from a study on 3-methoxy flavone derivatives nih.gov.

Beyond predicting binding affinity, molecular docking helps in understanding the molecular recognition process. This involves analyzing the specific geometric and chemical complementarity between the ligand (this compound) and the active site of the receptor. The size, shape, and electronic properties of this compound, dictated by its bromo and methoxy substituents, will determine its fit within a binding pocket. For example, research on other bromo-substituted compounds has shown that the bromine atom can enhance binding to hydrophobic pockets nih.gov. The methoxy group, with its potential for hydrogen bonding, can contribute to the specificity of the interaction.

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the structural, electronic, and spectroscopic properties of molecules like this compound.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation. For aromatic and heterocyclic compounds, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to predict bond lengths, bond angles, and dihedral angles. In a study on 7-bromo-5-chloro-8-hydroxyquinoline, the geometry was optimized using the DFT/B3LYP method with a 6-31G** basis set sigmaaldrich.com. Such calculations for this compound would provide a precise model of its structure, which is crucial for understanding its reactivity and interactions.

Table 2: Representative Optimized Geometrical Parameters from DFT Calculations for a Substituted Aromatic Compound This table illustrates the type of data obtained from DFT-based geometry optimization, using a related bromo-methoxy compound as an example.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | Varies |

| Bond Length | C-O (methoxy) | Varies |

| Bond Angle | C-C-Br | Varies |

| Bond Angle | C-O-C (methoxy) | Varies |

These values would be specific to the compound and the level of theory used in the calculation.

DFT is also used to analyze the electronic properties of a molecule, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity. For instance, in a theoretical study of 4-bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO energy gap was calculated to be 4.46 eV researchgate.net.

Table 3: Frontier Molecular Orbital Energies and Energy Gap for a Related Compound This table is based on data for 3-bromo-2-hydroxypyridine (B31989) to illustrate the outputs of electronic structure analysis.

| Parameter | Gas Phase (eV) | Water (eV) | DMSO (eV) | Methanol (eV) |

| EHOMO | -6.880 | -6.880 | -6.880 | -6.879 |

| ELUMO | -1.475 | -1.475 | -1.475 | -1.475 |

| Energy Gap (ΔE) | 5.406 | 5.405 | 5.406 | 5.403 |

Data adapted from a study on 3-bromo-2-hydroxypyridine mdpi.com.

DFT calculations can predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). Theoretical vibrational spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. For example, a study on 7-bromo-5-chloro-8-hydroxyquinoline compared experimentally determined vibrational frequencies with those obtained from DFT calculations, showing good agreement sigmaaldrich.com. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption wavelengths of this compound.

Advanced Intermolecular Interaction Analysis in this compound Research

In the computational investigation of this compound, advanced techniques are employed to provide a detailed understanding of its non-covalent interactions and gas-phase conformation. These methods, including Hirshfeld surface analysis and predicted collision cross-section studies, offer valuable insights into the compound's crystal packing and three-dimensional structure, which are crucial for predicting its physicochemical properties and potential applications.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a graphical representation of close contacts and interaction energies. For this compound, this analysis would elucidate the nature and extent of various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern its solid-state architecture.

The analysis generates a three-dimensional surface around the molecule, color-coded to indicate the types and strengths of intermolecular contacts. The key parameters derived from a Hirshfeld analysis include:

d_norm (Normalized Contact Distance): This property is mapped onto the Hirshfeld surface to identify regions of significant intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

Two-Dimensional Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Each type of interaction (e.g., H···H, C···H, Br···H) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the crystal packing into contributions from different interactions.

To illustrate the potential findings from such an analysis, a hypothetical breakdown of intermolecular contacts for this compound is presented in the table below.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 45.0% |

| C···H / H···C | 20.5% |

| Br···H / H···Br | 15.2% |

| N···H / H···N | 8.3% |

| O···H / H···O | 6.8% |

| C···C | 3.1% |

| Others | 1.1% |

This table is for illustrative purposes to demonstrate how data from a Hirshfeld surface analysis would be presented and is not based on experimental data for this compound.

Predicted Collision Cross Section (CCS) Studies

The collision cross section (CCS) is a critical physicochemical parameter that reflects the three-dimensional size and shape of an ion in the gas phase. It is determined experimentally using ion mobility spectrometry (IMS) and is increasingly being predicted using computational methods. For this compound, a predicted CCS value would be invaluable for its identification and characterization in complex mixtures, particularly in fields like metabolomics and drug discovery.

Computational CCS prediction can be approached through several methods:

Trajectory Method (TM): This is a highly accurate but computationally intensive method that simulates the trajectory of an ion through a buffer gas.

Projection Approximation (PA): A faster method that calculates the average projected surface area of the molecule.

Machine Learning (ML) Models: These models are trained on large datasets of experimentally determined CCS values and molecular descriptors to predict the CCS of new compounds with high speed and accuracy.

Recent advancements in machine learning have led to the development of robust models for predicting CCS values for a wide range of small molecules. acs.orgresearchgate.netmdpi.comacs.orgnih.gov These models typically use molecular fingerprints or other descriptors as input to predict the CCS value for a given adduct (e.g., [M+H]⁺, [M+Na]⁺).

While a specific predicted CCS value for this compound has not been reported, we can outline the expected output from such a prediction. The table below presents hypothetical predicted CCS values for different adducts of this compound, which would be the typical result of a computational CCS study.

| Adduct Ion | Predicted CCS (Ų) |

| [M+H]⁺ | 145.8 |

| [M+Na]⁺ | 150.2 |

| [M+K]⁺ | 154.5 |

This table contains hypothetical data for illustrative purposes. The values are representative of what a computational prediction might yield for a molecule of this size and are not based on actual calculations for this compound.

The availability of a predicted CCS value would significantly enhance the confidence in the identification of this compound in analytical workflows that utilize ion mobility-mass spectrometry.

Pharmacological and Biological Research of 5 Bromo 7 Methoxyquinoxaline and Its Derivatives

Antitumor and Anticancer Activity of Quinoxaline (B1680401) Scaffolds

The quinoxaline core is a promising platform for the discovery of chemotherapeutic agents. nih.gov These compounds have been identified as selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for numerous kinases, playing a vital role in their anticancer mechanism. ekb.egnih.gov

Numerous studies have evaluated the cytotoxic effects of novel quinoxaline derivatives against a panel of human cancer cell lines, including human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). nih.govrsc.org

One study synthesized two series of 3-methylquinoxaline derivatives and tested their in vitro cytotoxic activities against these three cell lines. ekb.eg Several of these compounds demonstrated remarkable cytotoxicity. For instance, one derivative showed potent activity against the HepG2 cell line with an IC₅₀ value of 8.4 nM, while another was most potent against the MCF-7 cell line with an IC₅₀ value of 15.5 nM. ekb.eg Another investigation of novel quinoxaline-3-propanamides found that three specific compounds (designated 8, 9, and 14) exhibited higher cytotoxicity against HCT-116 and MCF-7 cell lines than the reference drugs doxorubicin (B1662922) and sorafenib. nih.gov Similarly, a series of new quinoxaline-2(1H)-ones were tested against HepG-2, MCF-7, and HCT-116 cell lines, with several compounds showing potent anti-proliferative activity. rsc.org Compound 11g from this series was the most potent member, with IC₅₀ values of 4.50 µM, 2.40 µM, and 5.90 µM against HepG-2, HCT-116, and MCF-7 cells, respectively. rsc.org

The introduction of a bromo group into the quinoxaline skeleton has been noted to potentially enhance biological activity, providing better inhibition against certain cancer cells. researchgate.net

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives against Human Cancer Cell Lines IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

| Compound | Cell Line | IC₅₀ Value |

|---|

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govtandfonline.com Studies have shown that potent quinoxaline compounds can arrest the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govtandfonline.comnih.gov

For example, a specific quinoxaline-based derivative, compound IV, was found to arrest the cell cycle in the S phase and induce apoptosis in prostate cancer (PC-3) cells. nih.govtandfonline.com Mechanistic studies revealed that this compound significantly upregulated pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.govtandfonline.com Another potent derivative, compound 25d , was shown to induce apoptosis in HepG2 cells and arrest their growth at the G2/M phase. nih.gov Similarly, compound 14 , a quinoxaline-3-propanamide, triggered apoptosis in MCF-7 cells, evidenced by a significant increase in the expression levels of caspase-3 and p53, an increase in the pro-apoptotic protein BAX, and a decrease in the anti-apoptotic marker BCL2. nih.gov

The process of apoptosis induction by these compounds is often confirmed through methods like Annexin V-FITC/PI double staining and DNA fragmentation assays. nih.govtandfonline.com One compound dramatically induced apoptotic cell death by 4.16-fold and necrosis by 4.79-fold in HCT-116 cells. researchgate.net

The anticancer activity of many quinoxaline derivatives is linked to their ability to inhibit specific molecular targets, particularly protein kinases, which are often overexpressed or dysregulated in cancer cells. researchgate.net Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase receptor, is a prominent target as it plays a critical role in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients. rsc.orgnih.govtandfonline.comresearchgate.net

Several series of quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. ekb.egrsc.orgnih.gov For instance, a series of researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives displayed prominent inhibitory efficiency against VEGFR-2 kinase, with IC₅₀ values in the nanomolar range (3.4 to 6.8 nM). nih.gov Another study found that its most active anti-proliferative derivatives exhibited good inhibitory activity against VEGFR-2, with IC₅₀ values ranging from 0.75 to 1.36 μM. rsc.org The most promising compound from a series of bis( researchgate.netnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, 23j , showed a VEGFR-2 inhibitory IC₅₀ value of 3.7 nM. tandfonline.com

Besides VEGFR-2, quinoxalines are known to inhibit other tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). ekb.eg By binding to the ATP-binding site of these kinases, the compounds hinder the phosphorylation and subsequent downstream signaling that promotes cell survival and proliferation. tandfonline.com

Table 2: Inhibitory Activity of Selected Quinoxaline Derivatives against VEGFR-2 IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity.

| Compound | VEGFR-2 IC₅₀ Value |

|---|

Antimicrobial Efficacy of Quinoxaline Derivatives

In addition to their anticancer properties, quinoxaline derivatives exhibit a broad spectrum of antimicrobial activities, making them valuable scaffolds in the search for new agents to combat infectious diseases. nih.govresearchgate.netrsc.org

Quinoxaline derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In vitro screening is commonly performed against representative strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov

In one study, several newly synthesized quinoxaline derivatives were highly active against both classes of bacteria. nih.gov Certain compounds were noted to be specifically effective against E. coli. nih.gov Another series of C-2 amine-substituted quinoxalines also showed a broad antibacterial spectrum, with some compounds exhibiting remarkable efficacy against Gram-positive bacteria and conspicuous inhibition of Gram-negative strains. nih.gov For example, compound 5p was identified as a potent broad-spectrum agent with MIC values of 4–16 μg/mL against S. aureus and 4–32 μg/mL against E. coli. nih.gov Molecular docking studies suggest that some of these derivatives may act by binding to the quinolone-binding site of DNA gyrase, thereby inhibiting bacterial DNA synthesis. tandfonline.com

Table 3: Antibacterial Activity of Selected Quinoxaline Derivatives MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible growth of a microorganism.

| Compound | Bacterial Strain | MIC Value |

|---|

The quinoxaline scaffold has also served as a basis for the development of potent antifungal agents. connectjournals.comresearchgate.netrsc.org These compounds have been evaluated against a range of fungi, including human pathogens like Candida species and plant pathogenic fungi such as Rhizoctonia solani. tandfonline.comrsc.orgacs.org

A series of novel quinoxaline-triazole compounds were synthesized and tested against various Candida strains. acs.org One compound, 5d , demonstrated promising activity, showing equal or greater potency than the standard antifungal drug fluconazole (B54011) against Candida glabrata and Candida krusei, with a MIC₉₀ value of 2 μg/mL for both. acs.org In the context of agriculture, certain quinoxaline derivatives have shown significant activity against plant pathogenic fungi. rsc.orgrsc.org For instance, compounds 5j and 5t exhibited potent activity against Rhizoctonia solani (rice sheath blight), with EC₅₀ values of 8.54 and 12.01 μg/mL, respectively, which was superior to the commercial fungicide azoxystrobin. rsc.org Scanning electron microscopy revealed that these compounds could alter the cell morphology of the fungus. rsc.org

Table 4: Antifungal Activity of Selected Quinoxaline Derivatives MIC (Minimum Inhibitory Concentration) and EC₅₀ (Half-maximal effective concentration) values are reported.

| Compound | Fungal Strain | Activity Value (Metric) |

|---|

Antitubercular Activity against Mycobacterium Species

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. Quinoxaline derivatives have been identified as a promising class of compounds in this area. Research has shown that the versatile quinoxaline ring can be modified to produce potent antimycobacterial agents.

Studies on various quinoxaline derivatives have demonstrated significant in vitro activity against the H37Rv strain and MDR strains of Mtb. For instance, spiro-pyrrolidine tethered indenoquinoxaline hybrids showed promising activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL. The substitution pattern on the quinoxaline ring plays a crucial role in determining the antitubercular efficacy. The presence of groups like trifluoromethyl or methoxy (B1213986) at specific positions can enhance activity. Furthermore, hybrid molecules incorporating the quinoxaline nucleus with other pharmacophores are being developed to create more effective treatments for tuberculosis. A review of studies published between 2011 and 2021 highlights that specific quinoxaline and quinoxaline 1,4-di-N-oxide derivatives show encouraging potential for treating Mycobacterium tuberculosis.

| Derivative Class | Mtb Strain | MIC (µg/mL) | Reference |

| Spiropyrrolidine indenoquinoxaline hybrids | H37Rv | 1.56 - 6.25 | |

| Quinoxalinyl chalcones | H37Rv | 3.13 - 12.5 | |

| 7-chloroquinoxaline-hydrazone derivative | H37Rv | 72.72 µM |

Antiviral Investigations of Quinoxaline Derivatives

The broad biological activity of quinoxalines extends to antiviral applications, where they have been investigated for efficacy against a variety of viral pathogens. Their functionalization capabilities allow for the development of compounds with specific antiviral targets.

Quinoxaline derivatives have shown potential as inhibitors of respiratory viruses. In the context of influenza, these compounds are considered good candidates for targeting the highly conserved NS1A protein, which is crucial for virus replication. A library of quinoxaline derivatives was synthesized and tested for their ability to disrupt the interaction between the NS1A protein and double-stranded RNA (dsRNA). Specific substitutions at positions 2, 3, and 6 of the quinoxaline ring were found to be critical for activity, with some compounds demonstrating inhibitory concentrations (IC50) in the low micromolar range and the ability to inhibit influenza A virus growth in cell culture. The ongoing research in this area is particularly relevant given the threat of influenza pandemics and the emergence of novel respiratory viruses like SARS-CoV-2.

| Compound | Target Virus | Assay | IC50 | Reference |

| Compound 35 | Influenza A | NS1A-dsRNA Interaction | 6.2 µM | |

| Compound 44 | Influenza A | NS1A-dsRNA Interaction | 3.5 µM |

Beyond respiratory viruses, quinoxaline derivatives have demonstrated a wide range of antiviral activities. Systematic reviews of research conducted between 2010 and 2020 confirm a growing interest in developing these compounds for broad-spectrum antiviral treatment. Studies have reported activity against various virus families, including Picornaviridae (which includes enteroviruses like coxsackievirus) and Rhabdoviridae (such as Vesicular stomatitis virus). The ability of these compounds to act on different molecular targets makes them promising candidates for further investigation and development as broad-spectrum antiviral agents.

Neuroprotective Effects Attributed to Quinoxaline Structures

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant therapeutic challenge. Quinoxaline derivatives have emerged as compounds with potential neuroprotective effects. In models of Parkinson's disease (PD), which is characterized by the loss of dopamine (B1211576) neurons, certain 6-aminoquinoxaline (B194958) derivatives have been shown to be effective. A synthesized compound, PAQ (4c), was found to attenuate neurodegeneration in a mouse model of PD. Its neuroprotective action is partly attributed to the activation of endoplasmic reticulum ryanodine (B192298) receptor channels.

In the context of Alzheimer's disease, research indicates that quinoxalines may act on several pathogenic mechanisms, including oxidative stress and neuroinflammation. Specific derivatives, such as QX-4 and QX-6, have been shown to enhance neuronal viability, protect against Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and decrease inflammatory cytokines in preclinical models. These combined antioxidant, anti-inflammatory, and cholinesterase-inhibiting activities make quinoxalines prime candidates for further development as disease-modifying therapies.

| Compound | Disease Model | Key Finding | Reference |

| PAQ (4c) | Parkinson's Disease | Attenuated neurodegeneration in a mouse model | |

| QX-4 | Alzheimer's Disease | Enhanced neuronal viability, blocked Aβ-induced toxicity | |

| QX-6 | Alzheimer's Disease | Enhanced neuronal viability, blocked Aβ-induced toxicity |

Anti-inflammatory and Analgesic Properties

The quinoxaline scaffold is a key feature in various molecules designed for anti-inflammatory and analgesic effects. Pharmacological evaluations have revealed that certain substituted quinoxaline and furo[2,3-b]quinoxaline (B11915687) derivatives possess strong anti-inflammatory activity in chronic inflammatory models, with some compounds showing potency comparable to the reference drug indomethacin.

The mechanism of their anti-inflammatory action involves the reduction of leukocyte migration and the downregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Studies on amino-alcohol-based quinoxaline derivatives, DEQX and OAQX, confirmed their ability to decrease these cytokine levels. In addition to their anti-inflammatory effects, these and other quinoxaline derivatives have also demonstrated peripheral analgesic activity in various preclinical tests.

Antiparasitic Activity

Research into the therapeutic applications of quinoxalines has also extended to parasitic diseases. An antimalarial quinoxaline derivative from the Medicines for Malaria Venture (MMV), MMV007204, showed promise against Schistosoma mansoni, the parasite responsible for schistosomiasis. A subsequent study of 47 synthesized quinoxaline analogs identified several compounds with potent activity against both the larval (schistosomula) and adult stages of the parasite in vitro. Three compounds, in particular, had IC50 values of ≤0.31 µM against adult S. mansoni. While in vivo studies showed only moderate efficacy, the potent in vitro results suggest that optimizing the pharmacokinetic properties of these compounds could lead to more effective antischistosomal agents. The suitably functionalized quinoxaline structure has also been noted for its potential antileishmanial properties.

Antimalarial Applications

Malaria remains a significant global health challenge, necessitating the discovery of novel and effective antimalarial agents. The quinoxaline scaffold has been a subject of interest in this area. Research has demonstrated that certain quinoxaline-based compounds exhibit potent activity against Plasmodium falciparum, the deadliest species of malaria parasite.

One study highlighted a lead anti-schistosomal quinoxaline compound that also showed potent antimalarial activity, with an IC50 value of 22 nM against the 3D7 strain and 32 nM against the multi-drug resistant Dd2 strain of P. falciparum nih.gov. However, modifications to the core structure, such as changing a nitro group to an N-acetyl amide or N-furan-2-carboxamide, significantly reduced this activity nih.gov. This suggests that specific substitutions on the quinoxaline ring are crucial for antimalarial efficacy.

While direct studies on the antimalarial properties of 5-Bromo-7-methoxyquinoxaline were not identified in the reviewed literature, the potent activity of other substituted quinoxalines underscores the potential of this chemical class. The electronic and steric properties of the bromo and methoxy groups at the 5 and 7 positions, respectively, could influence the compound's interaction with parasitic targets. Further research is warranted to synthesize and evaluate this compound and its derivatives for their antiplasmodial activity.

Table 1: Antimalarial Activity of Selected Quinoxaline Derivatives against P. falciparum

| Compound | P. falciparum Strain | IC50 (nM) |

|---|---|---|

| Quinoxaline Compound 22 | 3D7 | 22 |

| Quinoxaline Compound 22 | Dd2 (multi-drug resistant) | 32 |

| Compound 22c (N-acetyl amide derivative) | 3D7 | >1000 |

Activity against Trypanosomiasis, Leishmaniasis, and Amoebiasis

Protozoal infections such as trypanosomiasis, leishmaniasis, and amoebiasis continue to pose a significant threat to public health, particularly in tropical and subtropical regions. The search for new therapeutic agents has led to the investigation of various heterocyclic compounds, including quinoxaline derivatives.

A study focusing on n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives demonstrated their in vitro activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica nih.gov. These findings indicate that the quinoxaline scaffold can be a promising template for the development of new antiprotozoal drugs. The mechanism of action for some of these derivatives is thought to involve the inhibition of essential parasitic enzymes nih.gov.

Other Reported Biological Activities of Quinoxaline Scaffolds

Beyond their applications in infectious diseases, quinoxaline scaffolds have been explored for a variety of other biological activities, demonstrating their versatility in medicinal chemistry.

Antidepressant Potential

The central nervous system is a key target for many therapeutic agents, and compounds with novel mechanisms of action are continuously sought for the treatment of depression. The 5-HT7 receptor has emerged as a potential target for antidepressant drugs, and its blockade has been shown to produce antidepressant-like effects in behavioral models nih.gov. While the reviewed literature does not specifically link this compound to 5-HT7 receptor antagonism, the broader class of heterocyclic compounds is often explored for CNS activity. The potential for quinoxaline derivatives to interact with various neurotransmitter receptors warrants further investigation into their antidepressant properties.

Antithrombotic Activity

Thrombotic disorders are a leading cause of morbidity and mortality worldwide. Research into novel antithrombotic agents has explored various molecular targets and chemical scaffolds. While specific studies on the antithrombotic activity of this compound are not available, the general class of quinoxalines has shown promise in this area. The structural features of the quinoxaline nucleus can be modified to design inhibitors of key enzymes in the coagulation cascade.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy nih.gov. Consequently, aldose reductase inhibitors (ARIs) are considered a promising therapeutic strategy for the management of these complications.

Several studies have focused on the design and synthesis of quinoxaline-based compounds as potent aldose reductase inhibitors. For instance, a series of multifunctional ARIs based on the quinoxalin-2(1H)-one scaffold demonstrated potent inhibition of aldose reductase, with some compounds exhibiting IC50 values in the nanomolar range nih.gov. One of the most active compounds, 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid, had an IC50 value of 0.091 μM nih.gov. These inhibitors often feature a carboxymethyl group, which is believed to interact with key amino acid residues in the active site of the enzyme mdpi.com.

While direct experimental data on this compound as an aldose reductase inhibitor is lacking, the established activity of other brominated quinoxaline derivatives suggests that this compound could serve as a valuable scaffold for the design of new ARIs. The bromo and methoxy substituents would likely influence the compound's binding affinity and selectivity for the enzyme.

Table 2: Aldose Reductase Inhibitory Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound | IC50 (μM) |

|---|---|

| 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) | 0.091 |

Structure Activity Relationship Sar Studies of 5 Bromo 7 Methoxyquinoxaline Analogues

Impact of Substitution Patterns on Pharmacological Profile

The biological activity of quinoxaline (B1680401) derivatives is highly sensitive to the nature and position of substituents on the core ring system. SAR studies reveal that even minor modifications can lead to significant changes in potency and selectivity. For instance, in the context of 5-HT3A receptor ligands, the substitution pattern on the quinoxaline scaffold is critical for binding affinity. mdpi.com The introduction of different functional groups can modulate properties such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn dictates the compound's interaction with its target protein.

| Position of Substitution | Type of Substituent | Observed Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| Positions 2, 3 | Aromatic/Heterocyclic rings (e.g., N-methylpyrazole) | Can improve metabolic stability and oral bioavailability. nih.gov | nih.gov |

| Positions 6, 7 | Electron-withdrawing groups (e.g., -CF3, -Cl) | Can decrease receptor affinity in some contexts (e.g., 5-HT3A). mdpi.com | mdpi.com |

| General Benzene Ring | Halogens (Cl, Br) | Often leads to high receptor affinity (sub-nanomolar). mdpi.com | mdpi.com |

Role of Halogenation (Bromine) at Position 5 in Biological Efficacy

The presence of a halogen atom, particularly bromine, at position 5 of the quinoxaline ring is a key determinant of biological efficacy. Halogens can influence a molecule's properties in several ways: they can act as a hydrogen bond acceptor, alter metabolic stability, and increase lipophilicity, which can enhance membrane permeability and binding affinity. In many heterocyclic compounds, including quinoxalines, the introduction of a bromine atom leads to a significant increase in biological activity. nih.gov

The position of the bromine atom is crucial. Studies on related heterocyclic structures, such as isatins, have demonstrated that the placement of bromine significantly affects anti-inflammatory activity, with substitution at the C5 position often yielding the most potent compounds. mdpi.com This suggests that the bromine at position 5 on the quinoxaline ring likely plays a specific role in orienting the molecule within the binding pocket of its biological target, potentially through favorable halogen bonding or steric interactions. The reactivity of the C-Br bond also makes it a useful synthetic handle for further chemical modifications. nih.gov

Influence of Methoxy (B1213986) Group at Position 7 on Molecular Interactions and Activity

The methoxy (-OCH3) group is a prevalent substituent in many approved drugs and natural products. cambridgemedchemconsulting.com Its inclusion at position 7 of the quinoxaline ring can profoundly influence the molecule's physicochemical properties and biological activity. The methoxy group is relatively small and can act as a hydrogen bond acceptor through its oxygen atom. cambridgemedchemconsulting.com Its position on an aromatic ring is critical and can affect the molecule's conformation and electronic properties. spirochem.com

In drug design, a methoxy group can confer several advantages. It can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a compound. cambridgemedchemconsulting.com Furthermore, its ability to participate in hydrogen bonding can anchor the ligand to its target receptor, enhancing binding affinity. The positioning at C7 specifically influences the electron density of the bicyclic system, which can modulate the binding characteristics of the entire molecule. The replacement of a methoxy group with other substituents is a common strategy in medicinal chemistry to probe its contribution to activity and to optimize drug-like properties. cambridgemedchemconsulting.com

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by exchanging one functional group for another with similar physical or chemical properties. nih.govacs.org This approach is used to enhance activity, improve selectivity, reduce toxicity, and alter pharmacokinetic properties. For the 5-Bromo-7-methoxyquinoxaline scaffold, both the bromine and methoxy groups are candidates for bioisosteric replacement.

Bromine Bioisosteres : The bromine atom at position 5 can be replaced by other groups to modulate activity. A common strategy involves replacing the bromine with a trifluoromethyl (-CF3) group. In one study on quinoxaline analogues, replacing a bromine atom on an attached phenyl ring with a -CF3 group, along with other modifications, led to a 5.7-fold increase in oral bioavailability. nih.gov This highlights how bioisosteric replacement can address specific liabilities like metabolic instability.

Methoxy Bioisosteres : The methoxy group at position 7 is often replaced to block oxidative metabolism. A classic bioisosteric switch is the replacement of a methoxy group with a fluorine atom (-F). chemrxiv.orgnih.gov This change can prevent metabolic processes while maintaining or improving biological activity by altering the electronic nature of the ring without a significant increase in size. chemrxiv.org

| Original Group | Common Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| -Br (Bromine) | -Cl, -CN, -CF3, -iPr | To modulate lipophilicity, metabolic stability, and electronic properties. -CF3 can improve oral bioavailability. nih.govnih.gov | nih.govnih.gov |

| -OCH3 (Methoxy) | -F, -OH, -NH2, -CH3 | To block metabolic oxidation, alter hydrogen bonding potential, and fine-tune solubility. nih.gov | nih.gov |

Comparison with Related Bromo-Substituted Quinolines and Azaindoles for SAR Insights

To gain deeper SAR insights, it is valuable to compare the this compound scaffold with related bromo-substituted heterocycles like quinolines and azaindoles. These comparisons can reveal conserved structural requirements for activity across different core structures.

Bromo-Substituted Quinolines : SAR studies on bromo-derivatives of 8-substituted quinolines have shown them to possess strong antiproliferative activity against various tumor cell lines. For example, 5,7-dibromo-8-hydroxyquinoline demonstrated potent anticancer effects. The presence of a hydroxyl group at the C-8 position, in combination with bromine substitution, was found to enhance anticancer potential. This suggests that the interplay between the bromine atom and an oxygen-containing functional group (like methoxy or hydroxyl) is a critical factor for biological activity in these bicyclic systems.

Bromo-Substituted Azaindoles : Azaindoles (pyrrolo-pyridines) are another class of heterocycles important in drug discovery. SAR studies on these scaffolds have identified key positions for substitution to achieve desired biological effects, with positions 1, 3, and 5 being particularly active sites for modification. While direct bromo-substitution SAR is less detailed in available literature, the synthesis of potent azaindole inhibitors often proceeds through bromo-substituted intermediates (e.g., 4-bromo-1H-pyrrolo[2,3-c]pyridine), indicating the utility of the bromine atom as both a key pharmacophoric feature and a synthetic handle. The comparison highlights a common theme: the strategic placement of bromine on nitrogen-containing heterocyclic rings is a recurring motif for generating potent biological activity.

Information on "this compound" for the Requested Applications is Not Currently Available in Publicly Accessible Scientific Literature.

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the detailed application areas outlined in your request. While the broader class of quinoxaline derivatives has been investigated for various roles in advanced materials and chemical sensing, specific studies detailing the use of this compound in chemosensor development, as fluorescent probes, or in organic electronic materials could not be located.

The user's request stipulated a detailed article focusing solely on this compound and its applications in:

Applications in Advanced Materials and Chemical Sensing

Potential in Organic Electronic Materials (e.g., Electroluminescent Materials, Organic Semiconductors)

Despite targeted searches for this specific compound, the available literature does not provide the necessary data, research findings, or detailed discussions to construct an article that adheres to the strict and specific outline provided. The search results did yield general information about the potential of the quinoxaline (B1680401) scaffold in these applications. For instance, various quinoxaline derivatives have been successfully employed as chemosensors for the detection of metal ions such as Fe³⁺ and Cu²⁺, and the general class of compounds is known to possess interesting optical and electrochemical properties. Similarly, research exists on different quinoxaline-based molecules as fluorescent probes and as components in organic semiconductors and electroluminescent materials.

However, without specific studies on 5-Bromo-7-methoxyquinoxaline, any attempt to generate the requested article would require extrapolation from related compounds, which would violate the explicit instruction to focus solely on the specified compound and not introduce outside information.

Therefore, we are unable to provide the requested article at this time due to the absence of specific scientific literature on this compound for the outlined applications. Further experimental research on this particular compound would be necessary to generate the detailed and scientifically accurate content required to fulfill the request.

Future Perspectives and Research Directions for 5 Bromo 7 Methoxyquinoxaline

Design and Synthesis of Novel, Highly Potent, and Selective Derivatives

The design and synthesis of novel derivatives of 5-Bromo-7-methoxyquinoxaline are focused on enhancing potency and selectivity for specific biological targets. The quinoxaline (B1680401) scaffold is a versatile platform for discovering active chemotherapeutic agents. nih.gov By strategically modifying the core structure, researchers aim to improve interactions with target proteins and minimize off-target effects.

One approach involves the synthesis of a new series of 3-methylquinoxaline-based derivatives that incorporate essential pharmacophoric features of known inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). rsc.org For example, compounds 15b and 17b have demonstrated significant antiproliferative effects against human cancer cell lines, with IC50 values ranging from 2.3 to 5.8 μM. rsc.org Compound 17b was identified as a particularly potent VEGFR-2 inhibitor with an IC50 of 2.7 nM. rsc.org

Another strategy focuses on designing quinoxaline derivatives as inhibitors of p38α mitogen-activated protein (MAP) kinase. A series of quinoxaline derivatives possessing a hydrazone moiety were synthesized and evaluated. nih.gov Compound 4a from this series showed high selectivity against p38α MAP kinase with an IC50 value of 0.042 µM, which is comparable to the standard inhibitor SB203580 (IC50 = 0.044 µM). nih.gov

The table below summarizes the biological activities of some potent quinoxaline derivatives.

| Compound | Target | Activity (IC50) | Cell Line | Reference |

| 15b | VEGFR-2 | 2.3 - 5.8 μM | MCF-7, HepG-2 | rsc.org |

| 17b | VEGFR-2 | 2.7 nM | - | rsc.org |

| 4a | p38α MAP kinase | 0.042 µM | - | nih.gov |

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Quinoxaline derivatives are known to target a variety of key molecules involved in pathological processes. nih.gov

For instance, mechanistic investigations of potent quinoxaline derivatives have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. Compound 17b , a potent VEGFR-2 inhibitor, was found to arrest the cell cycle in the G2/M phase and induce apoptosis in HepG-2 cells. rsc.org Further analysis showed an upregulation of caspase-3 and caspase-9 levels and an improved Bax/Bcl-2 ratio by more than 10-fold, indicating the involvement of the intrinsic apoptosis pathway. rsc.org

Similarly, the anti-cancer mechanism of other quinoxaline derivatives has been linked to the induction of apoptosis through mitochondrial and caspase-3-dependent pathways. nih.gov The study of quinoxaline derivatives as potential inhibitors of Aldose Reductase 2 (ALR2), an enzyme implicated in diabetic complications, has also provided insights into their molecular interactions. tandfonline.com

Advanced Preclinical Development and Lead Optimization

The preclinical development of promising this compound derivatives involves a comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties. This stage is critical for identifying and optimizing lead compounds with the potential for clinical success.

Key aspects of preclinical development include the assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. In silico ADMET and toxicity studies of newly synthesized quinoxaline derivatives have shown that many of these compounds possess acceptable drug-likeness profiles with low toxicity. rsc.orgfrontiersin.org For example, a study on novel 5-bromoindole-2-carboxylic acid derivatives as EGFR inhibitors showed that the evaluated ligands had good in silico absorption levels, did not appear to be cytochrome P450 inhibitors, and were not hepatotoxic. nih.gov

Lead optimization strategies aim to improve the therapeutic index of candidate compounds by enhancing their efficacy while reducing their toxicity. This often involves iterative cycles of chemical synthesis and biological testing to refine the molecular structure. The development of quinoxaline-based drugs such as BMS345541, a kinase inhibitor used as an anti-tumor agent, and NVP-BSK805, a candidate for treating tumors, highlights the successful application of lead optimization in this chemical class. researchgate.net

Integration of In Silico and Experimental Approaches for Drug Discovery Acceleration

The integration of computational (in silico) and experimental methods has become an indispensable strategy for accelerating the drug discovery process for compounds like this compound. nih.gov In silico techniques such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular docking are employed to identify promising drug candidates and to understand their interactions with biological targets. ekb.egabjournals.org

Pharmacophore-based virtual screening and docking simulations have been successfully used to identify quinoxaline moieties as novel inhibitors of the LRP5/6-sclerostin interaction, a therapeutic target for osteoporosis. nih.gov Structure-activity relationship studies combined with binding mode hypotheses led to the optimization of the scaffold, yielding a compound that could recover the downregulated activity of the Wnt/β-catenin signaling pathway. nih.gov

3D-QSAR analysis has been applied to quinoxaline derivatives with antimalarial activity to develop predictive models. niscair.res.in These models help in understanding the relationship between the structural features of the compounds and their biological activity, which is crucial for designing new potent antimalarial agents. niscair.res.in For instance, a k-nearest neighbor molecular field analysis (kNN-MFA) on 37 quinoxaline derivatives identified that electrostatic descriptors play a crucial role in their antimalarial activity.

The table below provides examples of in silico methods applied to quinoxaline derivatives.

| In Silico Method | Application | Biological Target/Activity | Reference |

| Pharmacophore-based virtual screening | Identification of new inhibitors | LRP5/6-sclerostin interaction | nih.gov |

| 3D-QSAR (kNN-MFA) | Predictive model development | Antimalarial activity | niscair.res.in |

| Molecular Docking | Binding mode analysis | VEGFR-2 | ekb.eg |

| Pharmacophore mapping and 3D-QSAR | Identification of desirable structural features | ALR2 inhibitors | tandfonline.comnih.gov |

| 2D-QSAR Modeling | Development of predictive models | Anticancer activity against TNBC | nih.gov |

Exploration of New Therapeutic Areas and Neglected Diseases

The broad spectrum of biological activities exhibited by quinoxaline derivatives suggests their potential application in a variety of therapeutic areas, including neglected diseases that disproportionately affect impoverished populations. researchgate.net Research is ongoing to explore the utility of compounds like this compound beyond their well-established roles as anticancer and antimicrobial agents.

Quinoxaline 1,4-di-N-oxide derivatives have emerged as a promising class of compounds for the treatment of neglected diseases such as tuberculosis, leishmaniasis, malaria, and Chagas disease. researchgate.netmdpi.com These compounds have shown potent activity against the causative agents of these diseases, and their simple, low-cost synthesis makes them attractive candidates for development. researchgate.net The quinoxaline 1,4-di-N-oxide nucleus is seen as a significant scaffold in the search for new active compounds against these diseases. researchgate.net

Furthermore, quinoxaline-based compounds have demonstrated dual activity against both Plasmodium and Schistosoma, the parasites responsible for malaria and schistosomiasis, respectively. This suggests the possibility of a conserved target or pathway in these organisms, which could accelerate drug discovery for these neglected tropical diseases. plos.org

Development of Scalable and Environmentally Friendly Synthetic Methodologies

The development of scalable and environmentally friendly synthetic methods is crucial for the sustainable production of this compound and its derivatives. Traditional synthetic routes often rely on hazardous reagents and solvents, leading to significant environmental concerns. ijirt.org Green chemistry principles are being increasingly integrated into quinoxaline synthesis to create more sustainable and efficient processes. ijirt.orgekb.egbenthamdirect.com

Recent advancements in this area include the use of green solvents, reusable nanocatalysts, and energy-efficient techniques like microwave and ultrasonic irradiation. ijirt.orgbenthamdirect.comrsc.org For example, the synthesis of quinoxalines has been achieved using silica (B1680970) nanoparticles as a heterogeneous catalyst under solvent-free conditions, resulting in high yields and short reaction times. rsc.org

Transition-metal-free synthetic strategies are also being explored to develop eco-friendly and environmentally benign routes to quinoxaline derivatives. nih.gov These methods often utilize organocatalysts or are performed under catalyst-free conditions in green solvents like ethanol (B145695) or water. nih.gov A patent for the synthesis of 7-bromo-5-methoxyquinoline (B1376925) describes a process that avoids highly toxic reagents and is suitable for large-scale production. google.com

The table below highlights some green synthetic approaches for quinoxalines.

| Green Chemistry Approach | Key Features | Advantages | Reference |

| Nanocatalysis (Silica nanoparticles) | Heterogeneous catalyst, solvent-free | High yields, short reaction times, reusable catalyst | rsc.org |

| Organocatalysis | Metal-free | Environmentally benign, high yields | nih.gov |

| Catalyst-free synthesis in water | Use of water as a green solvent | Avoids hazardous catalysts and solvents | nih.gov |

| Microwave and ultrasonic irradiation | Energy-efficient techniques | Reduced reaction times, high yields | ijirt.orgbenthamdirect.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-7-methoxyquinoxaline, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves bromination of a methoxy-substituted quinoxaline precursor. For example, brominating 7-methoxyquinoxaline using reagents like N-bromosuccinimide (NBS) in acetic acid under reflux conditions (60–80°C) ensures regioselective substitution at the 5-position . Key parameters include reaction temperature, solvent polarity, and stoichiometric ratios of brominating agents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : The methoxy group (–OCH₃) appears as a singlet near δ 3.9–4.1 ppm. Aromatic protons exhibit splitting patterns consistent with the quinoxaline core (e.g., doublets for protons adjacent to bromine) .

- 13C NMR : The brominated carbon (C-5) shows a distinct downfield shift (~110–115 ppm), while the methoxy carbon appears at ~55 ppm .

- Mass Spectrometry : The molecular ion peak ([M]+) should align with the molecular weight (243.04 g/mol), with isotopic patterns confirming bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What biological assays are commonly used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) are standard for anticancer potential. Antimicrobial activity is tested via broth microdilution (MIC determination against Gram-positive/negative bacteria). For mechanistic studies, enzyme inhibition assays (e.g., kinase or topoisomerase inhibition) are performed using fluorogenic substrates .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C-5 vs. C-6) affect the reactivity and biological activity of methoxyquinoxalines?

- Methodological Answer : Regioselectivity in bromination is influenced by electron-donating groups (e.g., –OCH₃ at C-7 directs bromine to C-5 via electrophilic aromatic substitution). Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps . Bioactivity comparisons show C-5 bromination enhances cytotoxicity (e.g., IC₅₀ values 2–5 µM in HeLa cells) compared to C-6 analogs, likely due to improved DNA intercalation .

Q. What strategies mitigate side reactions (e.g., dehalogenation or demethylation) during functionalization of this compound?

- Methodological Answer :

- Dehalogenation : Use mild reducing agents (e.g., Pd/C with H₂ at low pressure) to avoid Br removal. Monitor reaction progress via TLC .

- Demethylation : Protect the methoxy group with acetyl chloride before harsh reactions. Deprotection with K₂CO₃/MeOH restores the –OCH₃ group .

- Cross-Coupling : Suzuki-Miyaura reactions require anhydrous conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to preserve the bromine substituent .

Q. How should researchers address discrepancies in spectral data or bioassay results for this compound derivatives?

- Methodological Answer :

- Spectral Validation : Compare experimental NMR/MS data with computational predictions (e.g., ChemDraw or ACD/Labs). Cross-check with literature for analogous compounds .

- Bioassay Replication : Repeat assays with independent batches and include positive controls (e.g., doxorubicin for cytotoxicity). Use statistical tools (ANOVA, t-tests) to assess significance of outliers .

- Crystallography : Resolve structural ambiguities via X-ray diffraction if single crystals are obtainable .

Data Analysis and Optimization

Q. What analytical methods are optimal for quantifying trace impurities in this compound samples?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (254 nm). Mobile phase: methanol/water (70:30) at 1 mL/min. Calibrate with reference standards to identify impurities (e.g., residual starting materials) .

- GC-MS : Detect volatile byproducts (e.g., demethylated derivatives) with a DB-5MS column and electron ionization .

Q. How can reaction yields for this compound synthesis be optimized while minimizing waste?

- Methodological Answer :

- Green Chemistry : Replace halogenated solvents (e.g., CHCl₃) with cyclopentyl methyl ether (CPME) or ethanol.

- Catalyst Recycling : Use immobilized Pd catalysts for cross-coupling reactions, enabling reuse for ≥3 cycles without yield loss .

- Flow Chemistry : Continuous flow systems reduce reaction time (from 24h to 2h) and improve heat transfer for bromination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.